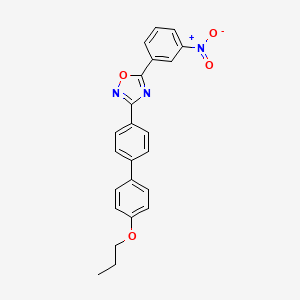
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBD or 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole. It is a fluorescent dye that is used as a probe in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the interaction of the compound with the target molecule. The fluorescent properties of PBD are due to the presence of the oxadiazole ring, which undergoes a photoinduced electron transfer reaction upon excitation. This results in the emission of light, which can be detected and measured.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It can bind to proteins, DNA, and other biomolecules, and can be used to study their interactions. PBD has also been shown to be effective in detecting cancer cells, which makes it a valuable tool in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments is its high sensitivity and specificity. It is also easy to use and can be used in a variety of applications. However, one of the limitations of using PBD is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are many future directions for the use of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for the detection of cancer cells using PBD. Another area of interest is the use of PBD in the study of protein-protein interactions. Additionally, there is potential for the use of PBD in the development of new drugs and therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4'-propoxy-4-biphenylylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the intermediate product. The final product is obtained by reacting the intermediate with sodium azide in the presence of copper(I) iodide.
Aplicaciones Científicas De Investigación
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is widely used in scientific research as a fluorescent probe. It is used to study the binding of ligands to proteins, DNA, and other biomolecules. It is also used to measure the concentration of calcium ions in cells and tissues. PBD is also used as a marker for the detection of cancer cells.
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-14-29-21-12-10-17(11-13-21)16-6-8-18(9-7-16)22-24-23(30-25-22)19-4-3-5-20(15-19)26(27)28/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQEQSUVKHVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-{4'-propoxy-[1,1'-biphenyl]-4-YL}-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

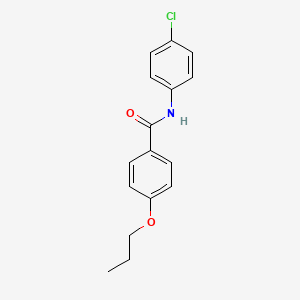
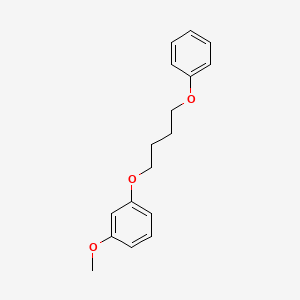
![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
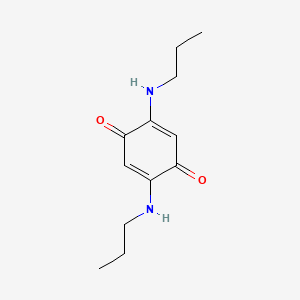
![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
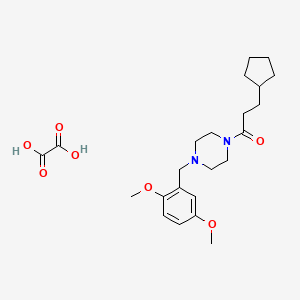
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)